molecular formula C10H15NO B3178422 5-methoxy-N,N,2-trimethylaniline CAS No. 56140-35-3

5-methoxy-N,N,2-trimethylaniline

Cat. No.: B3178422
CAS No.: 56140-35-3
M. Wt: 165.23 g/mol
InChI Key: DUHTXLPNCFCYBX-UHFFFAOYSA-N
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Description

5-Methoxy-N,N,2-trimethylaniline is an organic compound with the molecular formula C10H15NO. It is a derivative of aniline, featuring a methoxy group (-OCH3) and two methyl groups (-CH3) attached to the nitrogen atom and the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxy-N,N,2-trimethylaniline can be synthesized through the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation and methoxylation processes using continuous flow reactors. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-N,N,2-trimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-N,N,2-trimethylaniline has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Methoxy-N,N,2-trimethylaniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. Its methoxy group enhances its reactivity and stability in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-N,N,2-trimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and methyl groups enhances its reactivity and makes it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

5-methoxy-N,N,2-trimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-5-6-9(12-4)7-10(8)11(2)3/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHTXLPNCFCYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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